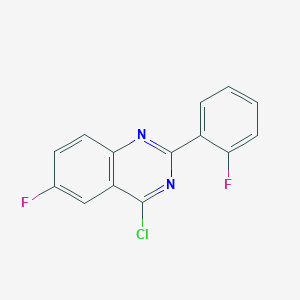
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Quinazoline Derivatives in AMPA Receptor Antagonism
Chenard et al. (2001) explored quinazoline derivatives, including 6-fluoro-3-(2-chlorophenyl)quinazolines, for their potential as AMPA receptor antagonists. This research is significant for understanding the structure-activity relationship (SAR) in developing new AMPA receptor antagonists for potential therapeutic applications. The study highlighted the importance of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for antagonist activity (Chenard et al., 2001).
Radioactive Labeling for EGFR-TK Imaging
Fernandes et al. (2008) focused on quinazoline derivatives for the development of radioactive labeling compounds, particularly for epidermal growth factor receptor-tyrosine kinase (EGFR-TK) imaging. This research is crucial for advancing diagnostic methods in cancer research (Fernandes et al., 2008).
Synthesis and Biological Activities
Ouyang et al. (2016) discussed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine, emphasizing its potential biological activities in medicine. This highlights the importance of developing rapid synthetic methods for compounds with significant medicinal potential (Ouyang et al., 2016).
Antimicrobial and Anticancer Potential
Raval et al. (2012) explored the antimicrobial properties of pyrazolyl-oxopropyl-quinazolin derivatives, demonstrating their significance in developing new antimicrobial agents. Mphahlele et al. (2017) also investigated quinazoline derivatives for their cytotoxicity against cancer cell lines, providing valuable insights into their potential as anticancer agents (Raval et al., 2012); (Mphahlele et al., 2017).
Anti-Inflammatory Activity
Sun et al. (2019) discussed the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, underlining their potential in developing new anti-inflammatory drugs (Sun et al., 2019).
Orientations Futures
The future directions for research on 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in more detail. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
As a quinoxaline derivative, it may share similar mechanisms with other compounds in this class, which involves interactions with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives have been found to impact a wide range of biological pathways , but the specific pathways influenced by this compound remain to be determined.
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities . .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXYMSBOKBMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674262 | |
| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
CAS RN |
885277-50-9 | |
| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



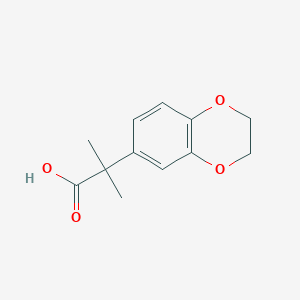
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
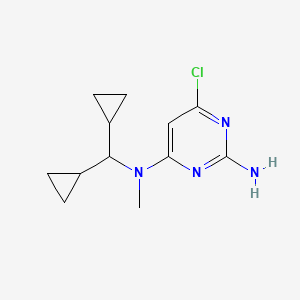
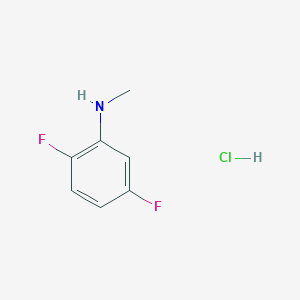
![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
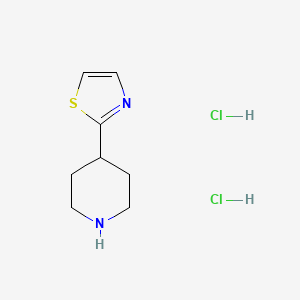
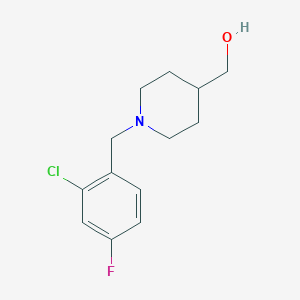
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
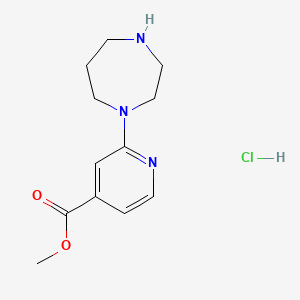
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)
